molecular formula C17H18FNO2 B2930499 N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide CAS No. 617695-87-1

N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B2930499
CAS No.: 617695-87-1
M. Wt: 287.334
InChI Key: KUGCLVZWDHWHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-2-(4-fluorophenoxy)propanamide is a synthetic propanamide derivative characterized by a 4-fluorophenoxy group attached to the propanamide backbone and a 3,4-dimethylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive phenoxyacetamide derivatives, which are often explored as enzyme inhibitors or therapeutic agents.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-4-7-15(10-12(11)2)19-17(20)13(3)21-16-8-5-14(18)6-9-16/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGCLVZWDHWHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3,4-dimethylaniline and 2-(4-fluorophenoxy)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods such as high-performance liquid chromatography (HPLC) is also common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted amides

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under various conditions.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes.

Medicine: The compound is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide and related propanamide derivatives:

Compound Name Structural Features Molecular Weight Synthesis Yield Reported Activity Source
This compound 3,4-Dimethylphenyl amide; 4-fluorophenoxy substituent 301.34 g/mol Not reported N/A (Structural analog of inhibitors)
N-(3,4-Dimethylphenyl)-2-(4-fluorobenzenesulfonamido)propanamide Replaces phenoxy with sulfonamido group; 4-fluorophenylsulfonyl moiety 378.43 g/mol Not reported N/A (No direct activity data)
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 4-Chloro-2-methylphenoxy; 3,4-dichlorophenyl amide 358.65 g/mol Not reported N/A (Structural similarity to herbicides)
N-[3,4-(Methylenedioxy)benzyl]-2-(2-chloro-4-methylphenoxy)propanamide Methylenedioxybenzyl amide; 2-chloro-4-methylphenoxy 359.81 g/mol 73% Pseudomonas inhibitors
2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide Bis-furylmethyl amide; 4-chloro-3,5-dimethylphenoxy 418.87 g/mol Not reported N/A (Potential neuroactive properties)
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide Furan-2-yl substituent; 4-fluorophenyl amide 343.79 g/mol Not reported N/A (Structural analog of COX inhibitors)
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide Oxadiazole core; 3,4-dimethoxyphenyl and 4-fluorophenoxy substituents 387.37 g/mol Not reported N/A (Radiotherapy sensitizer analogs)

Structural and Functional Insights

Amide Substituent Variations: The 3,4-dimethylphenyl group in the target compound is distinct from the 3,4-dichlorophenyl group in the herbicide analog and the methylenedioxybenzyl group in Pseudomonas inhibitors . Chlorinated aryl groups often enhance lipophilicity and membrane penetration, whereas methyl groups may improve metabolic stability . The bis-furylmethyl substitution in 2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide introduces steric bulk, which could modulate receptor binding kinetics .

Phenoxy Group Modifications: The 4-fluorophenoxy group in the target compound is electronically distinct from sulfonamido (e.g., N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)propanamide) or chlorinated phenoxy groups. Substitution with a furan ring (e.g., 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide) introduces π-π stacking capabilities, which are critical in cyclooxygenase (COX) inhibition .

Synthetic Accessibility: The synthesis of N-[3,4-(Methylenedioxy)benzyl]-2-(2-chloro-4-methylphenoxy)propanamide achieved a 73% yield via HATU-mediated coupling , suggesting that similar methods could optimize the target compound’s production.

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-fluorophenoxy)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C17H20FNO2C_{17}H_{20}FNO_2, with a molecular weight of approximately 289.35 g/mol. The compound features a dimethylphenyl group and a fluorophenoxy moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. For instance, it has been noted for its potential role as a pharmacophore in drug design, particularly in the modulation of pathways related to cell growth and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated IC50 values in the micromolar range against several cancer types, indicating its potency in inhibiting cancer cell proliferation.
  • Mechanism : The compound's mechanism may involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, showcasing its potential as an antibacterial agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key differences:

Compound NameStructural DifferencesUnique Properties
N-(3,4-dimethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanamideChlorine instead of fluorineDifferent reactivity and biological properties
N-(3,4-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamideMethyl group instead of fluorineVariations in reactivity and applications
N-(3-chloro-4-fluorophenyl)-2-{[(2,5-dimethylphenyl)sulfonyl]amino}propanamideDifferent halogen combinationUnique biological activity profile

This comparison illustrates how variations in chemical structure can lead to distinct biological activities.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a reduction in cell viability by over 70% at concentrations above 10 µM, supporting its potential as a therapeutic agent .
  • Antibacterial Efficacy : Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 5 µg/mL, suggesting its application in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.